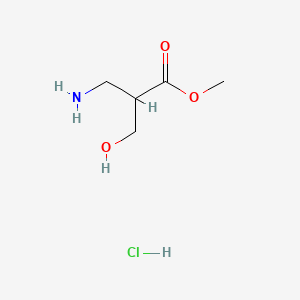
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a hydroxymethyl group, and a methyl ester group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride typically involves the reaction of 3-amino-2-(hydroxymethyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst: Hydrochloric acid
The reaction proceeds through esterification, where the carboxylic acid group of 3-amino-2-(hydroxymethyl)propanoic acid reacts with methanol to form the methyl ester, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous reactors: To control the reaction conditions and optimize yield.
Purification steps: Such as crystallization or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-(carboxymethyl)propanoate.
Reduction: Formation of 3-amino-2-(hydroxymethyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Methyl 3-[methyl(2-phenoxycyclohexyl)amino]propanoate hydrochloride
Uniqueness
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxymethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C5H12ClNO3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(2-6)3-7;/h4,7H,2-3,6H2,1H3;1H |
Clave InChI |
QBCQBDXUCXGHAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)

![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)
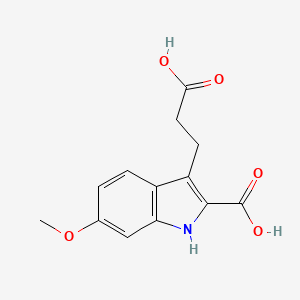

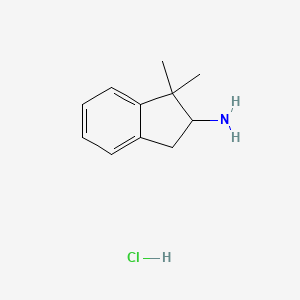
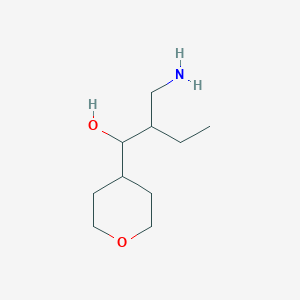
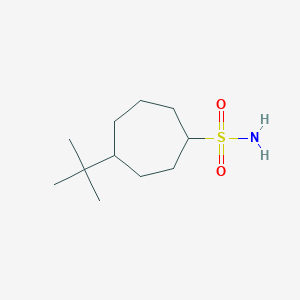

![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)

